molecular formula C19H20O10 B190445 Iriflophenone 3-C-glucoside CAS No. 104669-02-5

Iriflophenone 3-C-glucoside

Katalognummer: B190445
CAS-Nummer: 104669-02-5
Molekulargewicht: 408.4 g/mol
InChI-SchlĂŒssel: BZYKNVLTMWYEFA-ZJKJAXBQSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iriflophenone 3-C-ÎČ-D-glucoside (IPG) is a benzophenone glycoside primarily isolated from Aquilaria species (e.g., A. sinensis, A. crassna) and mango (Mangifera indica) leaves . Its molecular formula is C₁₉H₂₀O₁₀ (MW: 408.36), characterized by a benzophenone core with a single glucose moiety at the C-3 position . IPG exhibits diverse pharmacological activities, including:

  • Antidiabetic effects: Reduces fasting blood glucose by 46.4% in mice and enhances glucose uptake in rat adipocytes (153% increase), comparable to insulin .
  • α-Glucosidase inhibition: Stronger inhibitory activity than acarbose, a standard antidiabetic drug .
  • Antioxidant properties: Scavenges ABTS and peroxyl radicals but lacks DPPH radical scavenging activity .
  • Pro-apoptotic activity: Induces apoptosis in synovial fibroblasts, relevant for rheumatoid arthritis treatment .

IPG is thermally stable in solution (first-order degradation kinetics) but degrades faster under alkaline conditions . Optimal extraction uses 80% ethanol, reflecting its moderate polarity .

Vorbereitungsmethoden

Isolation from Cyclopia genistoides

Methanol Extraction and Antioxidant Activity

IP3G is isolated from unfermented Cyclopia genistoides using a methanol-based extraction protocol. Fermentation, commonly used in herbal tea production, reduces IP3G yield due to thermal degradation or enzymatic hydrolysis . The crude methanol extract is prepared by macerating plant material in methanol (1:10 w/v) at room temperature for 24 hours, followed by filtration and rotary evaporation . This method preserves the compound’s integrity, as evidenced by higher antioxidant activity compared to fermented counterparts .

Purification via Column Chromatography

The crude extract undergoes sequential chromatographic purification:

  • Sephadex LH-20 Column : The extract is fractionated using a Sephadex LH-20 column equilibrated with methanol-water (7:3 v/v). IP3G elutes in fractions 15–20, monitored by UV absorption at 254 nm .

  • MPLC Silica Gel 60 : Further purification employs medium-pressure liquid chromatography (MPLC) with a silica gel 60 column and a gradient of ethyl acetate-methanol-water (100:0:0 to 70:30:5). IP3G is collected at 12–14 minutes .

  • Preparative TLC : Final polishing uses preparative thin-layer chromatography (TLC) with chloroform-methanol (9:1 v/v), yielding IP3G with >95% purity .

Table 1: Chromatographic Conditions for Cyclopia genistoides

StepColumn/MediumMobile PhaseElution Time/VolumePurity (%)
Sephadex LH-20Methanol-water (7:3)IsocraticFractions 15–2080–85
MPLC Silica Gel 60Ethyl acetate-methanol-waterGradient (100:0:0 to 70:30:5)12–14 min90–92
Preparative TLCChloroform-methanol (9:1)IsocraticRf = 0.45>95

Extraction from Aquilaria spp. Leaves

Methanol Extraction and Immunoassay Development

A study targeting Aquilaria spp. leaves utilized a methanol extraction protocol optimized for ELISA compatibility . Fresh leaves are homogenized in 80% methanol (1:5 w/v) at 50°C for 2 hours, followed by centrifugation (10,000 ×g, 15 minutes). The supernatant is concentrated under vacuum, reconstituted in phosphate-buffered saline (PBS), and filtered (0.45 ÎŒm) . This method achieved a recovery rate of 96–99%, validated via HPLC-ELISA correlation (RÂČ = 0.9321) .

Cross-Reactivity Considerations

Polyclonal antibodies raised against IP3G showed minimal cross-reactivity with structural analogs:

  • Iriflophenone 3,5-C-ÎČ-d-diglucopyranoside : 13%

  • Genkwanin 5-O-ÎČ-primeveroside : 3.55%
    This specificity ensures accurate quantification during purification, critical for pharmaceutical applications.

Isolation from Dryopteris ramosa

Polarity-Based Solvent Fractionation

Dryopteris ramosa employs a multi-step solvent-solvent fractionation to isolate IP3G from its aqueous fraction (AqF) :

  • Methanol Extraction : Dried plant material is macerated in methanol (1:10 w/v) for 72 hours.

  • Fractionation :

    • n-Hexane : Removes non-polar contaminants.

    • Chloroform : Discards mid-polarity compounds.

    • Ethyl Acetate : Enriches mid-polar phenolics.

    • Aqueous Fraction (AqF) : Retains IP3G due to its high polarity .

Chromatographic Purification

The AqF undergoes:

  • Sephadex LH-20 Chromatography : Eluted with methanol-water (6:4 v/v), collecting IP3G-rich fractions (UV detection at 280 nm) .

  • MPLC Silica Gel 60 : Gradient elution with acetonitrile-water (15–40% acetonitrile over 30 minutes) isolates IP3G at 18–22 minutes .

  • Preparative TLC : Final purification uses ethyl acetate-methanol-water (8:1:1 v/v/v), yielding 98% purity .

Table 2: Yield and Purity Across Dryopteris ramosa Purification Steps

StepYield (mg/g dry weight)Purity (%)
Crude Methanol Extract12.5 ± 1.25–10
Aqueous Fraction4.8 ± 0.620–25
Sephadex LH-201.2 ± 0.160–65
MPLC Silica Gel 600.6 ± 0.0585–90
Preparative TLC0.3 ± 0.0298

Comparative Analysis of Preparation Methods

Solvent Efficiency

  • Methanol vs. Ethanol : Methanol achieves higher IP3G recovery (96–99%) than ethanol (85–90%) due to better polyphenol solubility .

  • Aqueous vs. Organic Phases : IP3G’s polarity necessitates aqueous-rich phases for retention during reversed-phase chromatography .

Chromatographic Resolution

  • Sephadex LH-20 : Effective for desalting and partial purification but limited by low resolution for structurally similar compounds .

  • MPLC Silica Gel 60 : Superior resolution for complex mixtures, though requiring gradient optimization to prevent co-elution .

Scalability and Cost

  • Preparative TLC : Ideal for small-scale isolation (<100 mg) but labor-intensive for industrial applications .

  • MPLC : Balances scalability (up to 10 g/day) and cost, making it suitable for preclinical studies .

Analyse Chemischer Reaktionen

Types of Reactions

Iriflophenone 3-C-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been demonstrated to have antioxidant activity, scavenging ABTS and peroxyl radicals .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents for antioxidant activity assays. The compound does not show radical scavenging ability against DPPH but effectively scavenges ABTS and peroxyl radicals .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, its antioxidant activity results in the formation of less reactive radical species .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Iriflophenone 3-C-glucoside has been shown to possess strong α-glucosidase inhibition activity, surpassing that of acarbose, a standard drug used for diabetes management. This inhibition can help regulate blood sugar levels by slowing carbohydrate digestion and absorption in the intestines .

Anti-inflammatory Effects

Research indicates that extracts containing this compound significantly inhibit pro-inflammatory cytokines such as IL-1α and IL-8. The aqueous extract from Aquilaria crassna demonstrated notable anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Antioxidant Activity

While this compound did not show radical scavenging ability against DPPH radicals, it effectively scavenged ABTS and peroxyl radicals. This antioxidant capacity is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases .

Antimicrobial Activity

This compound exhibits significant antibacterial activity against several pathogenic bacteria. In studies, it showed minimal inhibitory concentrations (MIC) of approximately 31.1 ”g/mL against Klebsiella pneumoniae and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Study on Antibacterial Potential

In a study focusing on Dryopteris ramosa, researchers isolated this compound and assessed its antibacterial properties using the agar-well diffusion method. The compound demonstrated strong antibacterial activity against multiple strains, further validating its ethnomedicinal use in treating gastrointestinal infections in traditional practices .

Cytotoxicity Assessment

The cytotoxicity of this compound was evaluated using the brine shrimp lethality test (BSLT). The results indicated a low LD50 value of 10.037 ”g/mL, suggesting that while it possesses some level of toxicity, it may not be considered highly cytotoxic compared to other compounds .

Enzyme-Linked Immunosorbent Assay (ELISA) Development

An ELISA method was developed specifically for the quantification of this compound in plant extracts. This assay demonstrated high specificity and reliability, facilitating the quality control of products derived from Aquilaria spp. The antibody produced showed low cross-reactivity with similar compounds, ensuring accurate measurement .

Data Summary

Application AreaFindingsReferences
AntidiabeticStrong α-glucosidase inhibition; more effective than acarbose
Anti-inflammatorySignificant inhibition of IL-1α and IL-8; potential for treating inflammatory diseases
AntioxidantEffective scavenging of ABTS and peroxyl radicals; limited DPPH scavenging
AntimicrobialMIC values: 31.1 ”g/mL against Klebsiella pneumoniae; strong activity against various pathogens
CytotoxicityLD50 = 10.037 ”g/mL; suggests low cytotoxicity
Analytical MethodDeveloped ELISA with high specificity for quality control

Wirkmechanismus

The mechanism of action of Iriflophenone 3-C-glucoside involves its interaction with various molecular targets and pathways:

Vergleich Mit Àhnlichen Verbindungen

Comparison with Structurally Similar Compounds

Other Iriflophenone Glycosides

IPG is part of a family of iriflophenone derivatives differentiated by glycosylation patterns:

Compound Structural Features Bioactivities Potency vs. Standards Key References
Iriflophenone 3,5-C-ÎČ-diglucoside Two glucose units at C-3 and C-5 - α-Glucosidase inhibition
- Triglyceride accumulation inhibition
- Pro-apoptotic activity
Similar α-glucosidase inhibition to IPG
Iriflophenone 2-O-α-rhamnoside Rhamnose at C-2 instead of glucose at C-3 - α-Glucosidase inhibition
- Lower glucose uptake enhancement vs. IPG
Weaker antidiabetic activity than IPG
Iriflophenone 3-C-(2-O-galloyl)-glucoside Galloyl ester at glucose C-2 - Antioxidant activity
- Enhanced stability in silica matrices
Higher antioxidant capacity than IPG

Key Findings :

  • The number and position of glycosyl groups critically influence bioactivity. The 3,5-di-glucoside derivative shows broader metabolic effects but similar α-glucosidase inhibition to IPG .
  • Sugar type matters: Rhamnose-substituted derivatives (e.g., 2-O-α-rhamnoside) exhibit reduced glucose uptake enhancement compared to IPG .
  • Cross-reactivity : Polyclonal antibodies for IPG show only 13% cross-reactivity with the 3,5-di-glucoside, confirming structural specificity .

Mangiferin (Xanthone Glycoside)

Mangiferin, a xanthone glycoside co-occurring with IPG in Aquilaria and mango, shares overlapping sources but distinct chemistry:

Parameter IPG Mangiferin
Core structure Benzophenone Xanthone
Glycosylation C-3 glucose C-2 glucose
Antidiabetic 46.4% glucose reduction 41.5% glucose reduction
Antioxidant ABTS/peroxyl scavenging DPPH/ABTS scavenging
Stability First-order degradation in solution Second-order degradation in dried extract

Key Findings :

  • Mangiferin’s xanthone core confers broader radical scavenging (DPPH + ABTS) compared to IPG .
  • Both compounds enhance glucose uptake comparably to insulin, but IPG has a slight edge in vivo .

Gallic Acid Derivatives

Gallic acid and its esters (e.g., methyl gallate) are often co-extracted with IPG but differ in bioactivity:

Compound Bioactivities Comparison with IPG
Gallic acid Antioxidant, antimicrobial Lower thermal stability than IPG
Methyl gallate Antioxidant, anti-inflammatory Absent in silica-impregnated extracts

Key Finding : Gallic acid derivatives contribute to antioxidant synergy but lack IPG’s antidiabetic effects .

Stability and Extraction Considerations

  • Thermal degradation : IPG and its 3,5-di-glucoside degrade faster at high temperatures (e.g., 90°C) and alkaline pH, limiting formulation options .
  • Extraction efficiency: IPG yields peak at 80% ethanol due to moderate polarity, whereas polar compounds like EGCG require lower ethanol concentrations .

Biologische AktivitÀt

Iriflophenone 3-C-glucoside (IPG) is a compound derived from various plant sources, notably from the Aquilaria species and Cyclopia genistoides. This article explores its biological activities, particularly focusing on its antidiabetic, antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

This compound is a benzophenone derivative characterized by its unique structure that contributes to its biological activities. The molecular formula is C19H21O10C_{19}H_{21}O_{10} with a molecular weight of approximately 409.13 g/mol. It exhibits significant pharmacological potential due to its ability to interact with various biological pathways.

Antidiabetic Activity

Mechanism of Action
The antidiabetic effects of IPG have been well-documented. Studies indicate that it enhances glucose uptake in adipocytes and exhibits α-glucosidase inhibitory activity, which is crucial for managing blood glucose levels. In one study, IPG was shown to lower fasting blood glucose levels by up to 46.4%, comparable to insulin's effect .

Experimental Findings
In an experiment involving streptozotocin-induced diabetic mice, IPG administration resulted in significant reductions in blood glucose levels. The following table summarizes the effects of various treatments on fasting blood glucose:

TreatmentFasting Blood Glucose Reduction (%)
Methanolic Extract (1 g/kg)40.3
This compound (0.47 g/kg)46.4
Insulin (8 U/kg)41.5

The enhancement of glucose uptake into rat adipocytes was also notable, with increases of 153% and 154% at concentrations of 0.25 and 2.5 ÎŒM, respectively .

Antioxidant Activity

IPG has been evaluated for its antioxidant capabilities. While it did not exhibit radical scavenging activity against DPPH (2,2-diphenylpicrylhydrazyl), it showed effectiveness in scavenging ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) and peroxyl radicals . This suggests that IPG can protect cells from oxidative stress through different mechanisms.

Anti-inflammatory Activity

Research indicates that IPG possesses anti-inflammatory properties, which may contribute to its overall health benefits. The aqueous extract of Aquilaria crassna, which contains IPG, demonstrated significant anti-inflammatory effects in various models .

Antimicrobial Activity

IPG has also been studied for its antimicrobial properties. It has shown effectiveness against several bacterial strains including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. This activity highlights its potential as a therapeutic agent in treating infections caused by these pathogens .

Case Studies and Research Findings

  • Diabetes Management : A study involving diabetic mice demonstrated that IPG significantly reduced fasting blood glucose levels when compared to control groups receiving no treatment or placebo .
  • Antioxidant Efficacy : In vitro assays indicated that while IPG lacked DPPH scavenging ability, it effectively reduced oxidative stress markers in cell cultures exposed to oxidative agents .
  • Antimicrobial Testing : In vitro tests confirmed the antibacterial properties of IPG against common pathogenic bacteria, suggesting its application in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the primary plant sources and isolation methods for Iriflophenone 3-C-glucoside?

this compound is primarily isolated from Cyclopia genistoides (honeybush), Aquilaria crassna (agarwood), and Mangifera indica (mango) leaves using methanol or ethanol-based extraction followed by chromatographic purification. For instance, UPLC-MS/MS and NMR are standard techniques for identification . The compound’s yield varies with plant species; A. crassna young leaves yielded 41.45 mg/g DW under optimized extraction conditions (120 min, 50°C) .

Q. Which in vitro assays are commonly used to evaluate its antioxidant activity?

Antioxidant activity is assessed via DPPH radical scavenging assays and on-line HPLC antioxidant profiling. For example, this compound demonstrated significant antioxidant activity in C. genistoides extracts, contributing to their overall bioactivity . TPC (total phenolic content) and TFC (total flavonoid content) are complementary metrics for screening antioxidant potential .

Q. How is this compound distinguished from structurally similar benzophenones?

Differentiation relies on NMR and HRESIMS (high-resolution electrospray ionization mass spectrometry). Key diagnostic markers include the C-glucosidic linkage at position 3 and absence of galloyl substitutions (e.g., vs. iriflophenone 3-C-(2'-O-galloyl)-ÎČ-D-glucoside). UPLC-MS/MS in negative/positive ion modes further resolves structural nuances .

Advanced Research Questions

Q. What mechanisms underlie its antiglycative activity, and how does it compare to reference inhibitors?

this compound inhibits advanced glycation end-product (AGE) formation by trapping reactive carbonyl species (e.g., methylglyoxal). In M. indica leaf extracts, it exhibited IC50 values lower than aminoguanidine (a reference inhibitor), suggesting superior antiglycative potential. Synergy with quercetin glycosides (e.g., hyperoside) enhances this activity .

Q. How can contradictions in reported bioactivity data (e.g., α-glucosidase inhibition vs. glucose uptake stimulation) be resolved?

Discrepancies may arise from assay specificity (e.g., in vitro α-glucosidase inhibition vs. in vivo glucose uptake in adipocytes). To reconcile findings, cross-validate using both models: this compound reduced fasting blood glucose by 46.4% in mice (comparable to insulin) and enhanced glucose uptake in rat adipocytes by 153% . Dose-response studies and isoform-specific α-glucosidase assays (e.g., intestinal vs. microbial) are recommended .

Q. What extraction parameters optimize yield without compromising bioactivity?

For A. crassna leaves, a 30-minute extraction at 50°C maximized flavanol gallates (EGCG, ECG) and maintained this compound yield (41.45 mg/g DW at 120 min). Prolonged extraction (>30 min) did not significantly improve TPC/TFC, suggesting shorter durations preserve thermolabile compounds . Solvent polarity (e.g., ethanol vs. methanol) also impacts selectivity; UPLC-MS/MS-guided fractionation is advised for targeted isolation .

Q. What in silico or molecular docking approaches have been applied to study its therapeutic potential?

this compound was docked against Alzheimer’s disease targets (e.g., acetylcholinesterase, ÎČ-amyloid) using AutoDock Vina. While specific binding affinities are unreported, related agarwood compounds (e.g., agarospirol) showed moderate activity, warranting further exploration of iriflophenone derivatives .

Q. How does galloylation of this compound alter its bioactivity?

Galloyl substitution at the 2'-O position (e.g., iriflophenone 3-C-(2'-O-galloyl)-ÎČ-D-glucoside) enhances antiglycative activity by introducing additional hydroxyl groups for carbonyl trapping. However, it may reduce solubility, necessitating formulation studies for in vivo applications .

Q. What synergies exist between this compound and other phenolic compounds in plant extracts?

In M. indica extracts, synergy with mangiferin and gallic acid amplified antiglycative effects. Bio-guided fractionation identified six key contributors, highlighting the importance of holistic extract profiling over single-compound studies .

Q. What pharmacokinetic challenges are associated with this compound in preclinical models?

Limited data exist on its absorption and metabolism. Preliminary in vivo studies in mice showed acute glucose-lowering effects, but long-term bioavailability and tissue distribution remain uncharacterized. LC-MS/MS pharmacokinetic assays and stable isotope labeling are proposed for future research .

Q. Methodological Recommendations

  • Data Contradiction Analysis : Use multi-omics integration (transcriptomics/metabolomics) to link bioactivity variations to plant chemotype differences .
  • Experimental Design : Prioritize bioassay-guided fractionation combined with UPLC-MS/MS for targeted compound validation .
  • Validation : Cross-verify in vitro findings with ex vivo (e.g., isolated adipocytes) and in vivo (rodent) models to confirm translational relevance .

Eigenschaften

IUPAC Name

(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYKNVLTMWYEFA-ZJKJAXBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904231
Record name Iriflophenone-3-C-beta-flucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104669-02-5
Record name Iriflophenone-3-C-beta-flucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104669025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iriflophenone-3-C-beta-flucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Iriflophenone 3-C-glucoside
Iriflophenone 3-C-glucoside
Iriflophenone 3-C-glucoside
Iriflophenone 3-C-glucoside
Iriflophenone 3-C-glucoside
Iriflophenone 3-C-glucoside

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.